molecular formula C15H10Cl2N2S2 B2927305 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfide CAS No. 338409-67-9

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfide

Cat. No.: B2927305
CAS No.: 338409-67-9
M. Wt: 353.28
InChI Key: BEPSQCLVXFHIKJ-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfide is a sulfur-containing heterocyclic compound characterized by a 1,2,3-thiadiazole core substituted with a 2,4-dichlorophenyl group at position 4 and a 4-methylphenyl sulfide moiety at position 3. This structure combines electron-withdrawing chlorine substituents with a lipophilic methylphenyl group, making it a candidate for diverse applications in medicinal chemistry and agrochemical research. The 1,2,3-thiadiazole ring is less common than its 1,2,4- or 1,3,4-thiadiazole isomers, conferring unique electronic and steric properties that influence reactivity and biological activity .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-5-(4-methylphenyl)sulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S2/c1-9-2-5-11(6-3-9)20-15-14(18-19-21-15)12-7-4-10(16)8-13(12)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPSQCLVXFHIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

  • Chemical Formula : C14H7Cl3N2S2
  • Molecular Weight : 373.71 g/mol
  • CAS Number : 338409-67-9

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific compound has been evaluated for its efficacy against various cancer cell lines and other biological targets.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives can significantly inhibit the growth of cancer cells. For instance, a study evaluating a series of thiadiazole compounds found that several displayed potent anticancer activities against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145) cell lines. The IC50 values for these compounds ranged from 0.10 µM to 11.5 µM, indicating their potential as effective anticancer agents .

Case Study: Anticancer Evaluation

A notable study synthesized various thiadiazole derivatives and tested their effects on human cancer cell lines. The results showed that certain compounds exhibited significant cytotoxicity, with IC50 values lower than standard drugs like etoposide. This suggests that this compound may also have similar or enhanced anticancer properties .

Antibacterial and Anti-inflammatory Properties

Thiadiazole derivatives are recognized for their antibacterial and anti-inflammatory activities. Compounds in this class have been shown to inhibit bacterial growth and modulate inflammatory responses in vitro. For example, studies indicate that certain thiadiazoles can act as cyclooxygenase inhibitors and exhibit activity against human leukemia cells .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is influenced by their structural features. Modifications in the substituents on the thiadiazole ring can enhance or diminish biological efficacy. Research suggests that the presence of electron-withdrawing groups like chlorines significantly affects the compound's activity against various biological targets .

Data Table: Summary of Biological Activities

Activity TypeCell Lines / TargetsIC50 Values (µM)References
AnticancerMCF-70.10 - 11.5
A549Varies
DU-145Varies
AntibacterialVarious bacterial strainsNot specified
Anti-inflammatoryIn vitro modelsNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in substituents, pharmacological activity, and synthetic pathways:

Compound Core Structure Substituents Key Properties References
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfide 1,2,3-Thiadiazole 4-(2,4-Dichlorophenyl), 5-(4-methylphenyl sulfide) High lipophilicity; potential antifungal/antimicrobial activity
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-triazole-3(4H)-thione 1,2,4-Triazole 2,4-Difluorophenyl, phenylsulfonyl Antifungal activity; synthesized via NaOH reflux and acidification
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 1,3,4-Thiadiazole (dimer) Dual 4-methylphenyl groups, disulfide linker Structural rigidity; limited solubility due to dimeric form
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate 1,2,3-Thiadiazole 3,4-Dichlorophenyl, methyl ester Ester group enhances solubility; agrochemical applications
2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid 4,5-Dihydro-1,3,4-thiadiazole 2-Methylphenyl, sulfanylacetic acid Reduced aromaticity; potential for metal chelation

Pharmacological and Chemical Comparisons

  • Antifungal Activity : The 2,4-dichlorophenyl group in the target compound is structurally analogous to the 2,4-difluorophenyl group in ’s triazole-thione derivative. However, chlorine’s stronger electron-withdrawing effects may enhance binding to fungal cytochrome P450 enzymes compared to fluorine .
  • Lipophilicity vs. Solubility : The target compound’s 4-methylphenyl sulfide group increases lipophilicity (logP ~4.2 estimated), whereas methyl ester analogues (e.g., ) exhibit improved aqueous solubility (logP ~2.8) due to polar ester groups .
  • Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution at the 5-position of the thiadiazole ring, contrasting with ’s multi-step procedure requiring hydrazinecarbothioamide intermediates .

Research Implications

The target compound’s combination of a 1,2,3-thiadiazole core and dichlorophenyl substituents positions it as a novel scaffold for drug discovery. Future studies should explore its pharmacokinetic profile and compare its bioactivity with 1,3,4-thiadiazole derivatives (e.g., ), which dominate current medicinal chemistry research due to their established synthetic protocols .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected Signal/ValueReference
1H^1H-NMR2.35 ppm (s, 3H, -CH3_3)
X-ray DiffractionDihedral angle: 177.9° between aryl rings
HRMS (ESI)[M+H]+^+: 352.98 (calc. for C15_{15}H10_{10}Cl2_2N2_2S2_2)

Q. Table 2: Optimization of Sulfide Bond Formation

ConditionYield (%)ByproductsReference
THF, Et3_3N, 25°C81<5% sulfoxide
DMF, K2_2CO3_3, 60°C6812% disulfide

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